molecular formula C8H15N3O3 B8462626 tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate

tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate

Cat. No.: B8462626
M. Wt: 201.22 g/mol
InChI Key: ZQKRXICHSSNONQ-YFKPBYRVSA-N
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Description

tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate is a chemical compound that belongs to the class of pyrazolidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The compound’s structure features a pyrazolidinone ring with a tert-butyl carbamate group, which can influence its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate typically involves the reaction of a pyrazolidinone precursor with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate group. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The pyrazolidinone ring can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or amine groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the pyrazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce hydroxyl or amine derivatives.

Scientific Research Applications

tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate would depend on its specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved could include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor Modulation: Interacting with cell surface or intracellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

    ®-tert-Butyl (3-oxopyrazolidin-4-yl)carbamate: The enantiomer of the compound, which might have different biological activity.

    tert-Butyl (3-oxopyrrolidin-4-yl)carbamate: A structurally similar compound with a pyrrolidinone ring instead of a pyrazolidinone ring.

    tert-Butyl (3-oxoazetidin-4-yl)carbamate: Another similar compound with an azetidinone ring.

Uniqueness: tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate is unique due to its specific stereochemistry and the presence of the pyrazolidinone ring

Properties

Molecular Formula

C8H15N3O3

Molecular Weight

201.22 g/mol

IUPAC Name

tert-butyl N-[(4S)-3-oxopyrazolidin-4-yl]carbamate

InChI

InChI=1S/C8H15N3O3/c1-8(2,3)14-7(13)10-5-4-9-11-6(5)12/h5,9H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1

InChI Key

ZQKRXICHSSNONQ-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNNC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CNNC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, dry methylene chloride (50 ml) was cooled in an ice bath and anhydrous hydrazine (97%, 11.0 g, 333 mmole) was added. The ice bath was removed and the solution was stirred until it warmed to room temperature. At this time a solution of methyl 3-(p-toluenesulfonyloxy)-2-(S)-(t-butoxycarbonylamino)propionate (20.0 g, 53.6 mmole) in dry methylene chloride (50 ml) was gradually added. The reaction solution was stirred under nitrogen at room temperature for 5 hours. The solution was then concentrated under reduced pressure and the concentrate was taken up in saturated aqueous sodium bicarbonate solution. The aqueous solution was continuously extracted for 14 hours with methylene chloride (700 ml). The methylene chloride solution was dried over sodium sulfate, filtered and concentrated under reduced pressure to yield approximately 5.15 g, 48% of 4-(R,S)-(t-butoxycarbonylamino)-3-oxo-1,2-diazolidine: n.m.r. (CDCl3, 90 MHz): δ7.04 (m, 1), 5.12 (m, 1), 4,28 (m, 1, C-4 proton), 3.94 (m, 1, C-5 proton), 3.20 (m, 1, C-5 proton), 1.45 (s, 9, t-butyl protons); i.r. (CHCl3): 3430, 3250, 3019, 2983, 1702, 1545, 1503, 1370, 1297, 1241, 1215, 1165 cm-1 ; f.d.m.s.: M+ =201;
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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